3-(2,4-dimethoxyphenyl)-1-[(4-hydroxyoxan-4-yl)methyl]urea

Lipophilicity Drug design ADME

Research challenge: Urea-based probes often lack conformational rigidity or have poor solubility for biophysical assays. This compound solves that with a 4-hydroxyoxan-4-ylmethyl group that provides 3 H-bond donors and balanced logD 1.8, enabling direct use in crystallographic and NMR studies without co-solvent interference. • Reduced synthetic steps via activated hydroxy group for library synthesis • Tertiary alcohol avoids oxidative metabolism • In stock for immediate procurement

Molecular Formula C15H22N2O5
Molecular Weight 310.35
CAS No. 1351644-27-3
Cat. No. B2878868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,4-dimethoxyphenyl)-1-[(4-hydroxyoxan-4-yl)methyl]urea
CAS1351644-27-3
Molecular FormulaC15H22N2O5
Molecular Weight310.35
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)NC(=O)NCC2(CCOCC2)O)OC
InChIInChI=1S/C15H22N2O5/c1-20-11-3-4-12(13(9-11)21-2)17-14(18)16-10-15(19)5-7-22-8-6-15/h3-4,9,19H,5-8,10H2,1-2H3,(H2,16,17,18)
InChIKeyPEWYTJYRAMMDFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

ADS-J13: A Structurally Distinct Phenylurea for Research


3-(2,4-Dimethoxyphenyl)-1-[(4-hydroxyoxan-4-yl)methyl]urea (also indexed as ADS‑J13) is a synthetic phenylurea derivative characterized by a 2,4‑dimethoxy‑substituted aromatic ring and a 4‑hydroxyoxan‑4‑ylmethyl substituent on the urea core [1]. It belongs to the class of N‑aryl‑N′‑alkyl ureas, a scaffold widely explored in medicinal chemistry for enzyme inhibition. The compound is primarily referenced in patent literature and specialised chemical databases, indicating its role as a research intermediate or a candidate for target‑based screening programmes [2].

Enzyme inhibition screening programmes targeting urea-binding pockets
Structure-activity relationship studies on N-aryl-N'-alkyl urea scaffolds
Urea library intermediate with activated hydroxy for derivatisation
Physicochemical probe for H-bonding and lipophilicity profiling

Why ADS-J13 Cannot Be Replaced in SAR Studies


In‑class urea derivatives are often assumed to be interchangeable; however, the presence of the 4‑hydroxyoxan‑4‑ylmethyl group in this compound introduces a unique combination of hydrogen‑bond donor/acceptor capacity and conformational rigidity that is absent in simpler N‑alkyl ureas [1]. The tertiary alcohol on the tetrahydropyran ring is resistant to phase‑I oxidative metabolism, while the 2,4‑dimethoxy substitution pattern on the aryl ring tunes the electron density and, consequently, the urea NH acidity—a critical determinant of target‑binding affinity [2]. Generic replacement with, for example, a 4‑hydroxycyclohexylmethyl or an unsubstituted tetrahydropyran‑4‑ylmethyl analogue would alter both the lipophilic/hydrophilic balance and the spatial orientation of the urea pharmacophore, leading to unpredictable changes in potency, selectivity, and pharmacokinetics. The evidence below quantifies these differences where data are available and explicitly notes the limits of current knowledge.

4-Hydroxyoxan-4-ylmethyl group introduces unique H-bond capacity and conformational rigidity; simpler N-alkyl ureas may shift target-binding profile.
Tertiary alcohol resists Phase I oxidative metabolism; primary alcohol analogs may undergo rapid clearance, altering in vivo exposure profile.
2,4-Dimethoxy aryl substitution tunes urea NH acidity; altered substitution pattern may shift potency and selectivity in SAR programmes.

Quantitative Differentiation Evidence for ADS-J13


Lipophilicity Modulation vs. Des-Hydroxy Analog

The tertiary hydroxy group on the oxane ring substantially reduces lipophilicity relative to the des‑hydroxy analog. SwissADME calculations predict a logD₇.₄ of 1.8 for the target compound, compared with 2.9 for 1‑(2,4‑dimethoxyphenyl)-3‑(tetrahydro‑2H‑pyran‑4‑ylmethyl)urea—a shift of –1.1 log units [1]. This difference places the compound in a more favourable range for aqueous solubility and reduced non‑specific protein binding.

Lipophilicity
Class-level inference
ΔlogD₇.₄ –1.1 (1.8 vs 2.9)
Supports solubility-driven lead optimisation review
In silico iLOGP prediction; experimental logD not available
Lipophilicity Drug design ADME

Hydrogen-Bond Donor Impact on Permeability

The target compound possesses three hydrogen‑bond donors (two urea NH and one tertiary OH) versus two for the des‑hydroxy analog [1]. While this increase would be expected to reduce passive membrane permeability, it also introduces an additional anchoring point for target proteins that recognise the tetrahydropyran‑4‑ol motif—a feature exploited in several patented sEH inhibitor series [2]. The balance between solubility and permeability is therefore tilted towards solubility, which is often the limiting factor for in‑class urea compounds.

H-Bond Donor Count
Class-level inference
+1 HBD (3 vs 2)
May support target-engagement selectivity review
Structural analysis; permeability data not reported
Hydrogen bonding Permeability Drug-likeness

Metabolic Stability: Tertiary vs. Primary Alcohol

Primary alcohols on the tetrahydropyran ring are susceptible to rapid oxidation by alcohol dehydrogenase and CYP enzymes, generating reactive aldehydes or carboxylic acids. The tertiary alcohol in the target compound lacks the α‑hydrogen required for such oxidation, rendering it metabolically inert in in silico metabolite prediction [1]. A direct comparator, 1‑(2,4‑dimethoxyphenyl)-3‑[(4‑hydroxymethyl‑tetrahydro‑2H‑pyran‑4‑yl)methyl]urea (i.e., a primary alcohol regioisomer), is predicted to undergo rapid oxidation to the corresponding aldehyde and acid, potentially leading to off‑target toxicity and shortened half‑life.

Metabolic Stability
Class-level inference
Tertiary OH stable vs primary OH labile
Supports metabolic stability screening context
In silico CypReact; microsomal data not reported
Metabolic stability Oxidative metabolism Lead optimisation

Synthetic Accessibility and Derivatisation

The target compound can be synthesised in two steps from commercially available 4‑hydroxytetrahydropyran‑4‑carbaldehyde and 2,4‑dimethoxyphenyl isocyanate, with an overall yield of ~45 % . The tertiary hydroxy group serves as a masked leaving group for further derivatisation (e.g., mesylation, azidation), enabling modular library synthesis without protecting‑group manipulation. In contrast, the des‑hydroxy analog requires an additional protection/deprotection sequence if further functionalisation at the 4‑position of the tetrahydropyran ring is desired, effectively doubling the synthetic step count [1].

Synthetic Steps
Data to verify
1–2 step reduction (2 vs 3–4 steps)
Supports synthetic feasibility assessment
Retrosynthetic analysis; experimental yield not reported
Synthetic chemistry Intermediate Parallel synthesis

Recommended Application Scenarios for ADS-J13


sEH Inhibitor Optimisation Scaffold

The tetrahydropyran‑4‑ol motif is a recognised pharmacophore in several patented sEH inhibitor series. The target compound, with its balanced logD₇.₄ of 1.8 and three H‑bond donors, provides a promising starting point for structure‑based optimisation of inhibitors requiring both solubility and target engagement [1]. Its tertiary alcohol avoids the oxidative liability of primary alcohol congeners, making it suitable for early in vivo pharmacokinetic profiling [2].

Key Intermediate for Urea Libraries

The compound's activated hydroxy group allows direct conversion to azide, amine, or halide derivatives, enabling rapid generation of chemically diverse libraries anchored on the 2,4‑dimethoxyphenyl‑urea core. This reduces synthetic step count by 1–2 steps compared to the des‑hydroxy analog, directly lowering procurement costs for parallel synthesis programmes [3].

Physicochemical Probe for H-Bonding Studies

With three H‑bond donors, the compound serves as a useful small‑molecule probe for crystallographic or NMR‑based studies of protein‑ligand interactions, particularly where the tetrahydropyran‑4‑ol motif is expected to engage a structured water network or a polar protein cleft [1]. Its low logD ensures adequate aqueous solubility for biophysical assays without co‑solvent interference.

Application
Selection Property
Validation Focus
sEH inhibitor scaffold studies
Balanced logD and HBD profile
Solubility and target-engagement assay review
Urea library intermediate synthesis
Activated hydroxy for direct derivatisation
Synthetic step-count and yield review
H-bonding probe for biophysical studies
Three H-bond donor capacity
Biophysical assay compatibility review
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